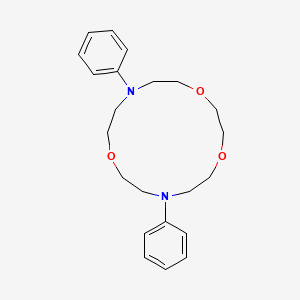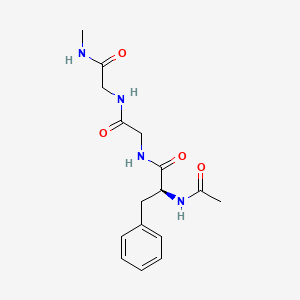
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of N-acetyl-L-phenylalanine, glycine, and N-methylglycine (sarcosine)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the acetylation of L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-L-phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the N-acetyl-L-phenylalanylglycine is coupled with N-methylglycine using similar coupling reagents to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine, glycine, and N-methylglycine.
Oxidation: Hydroxylated derivatives of N-acetyl-L-phenylalanine.
Substitution: Various N-acyl derivatives of the original compound.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development and as a bioactive peptide in pharmacological research.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as HPLC.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, influencing biochemical pathways. The acetyl and methyl groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative used in similar research applications.
N-Acetylglycine: Another acetylated amino acid with distinct properties.
N-Methylglycine (Sarcosine): A methylated amino acid with unique biological activities.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is unique due to its specific combination of acetylated and methylated amino acids, which confer distinct chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propriétés
Numéro CAS |
228272-88-6 |
|---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)20-13(8-12-6-4-3-5-7-12)16(24)19-10-15(23)18-9-14(22)17-2/h3-7,13H,8-10H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)(H,20,21)/t13-/m0/s1 |
Clé InChI |
OPRJODIKFQFFRJ-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


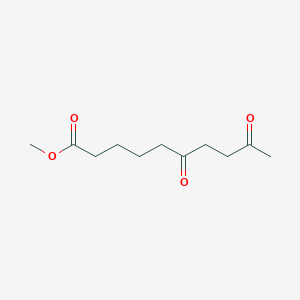
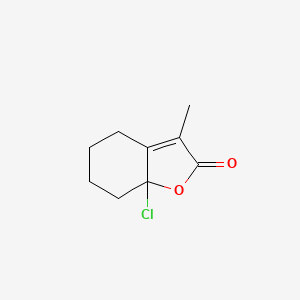
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

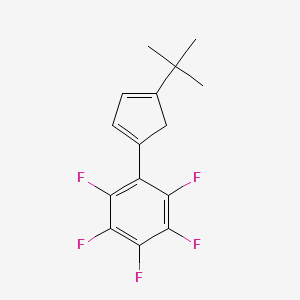
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
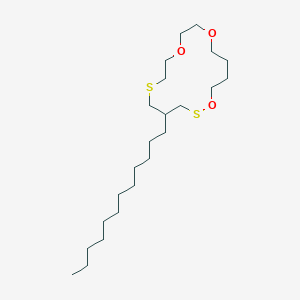
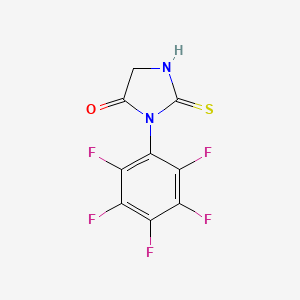
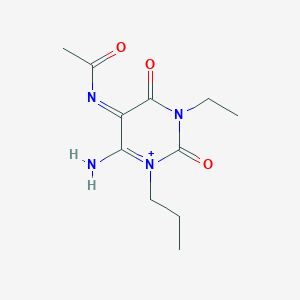

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)


